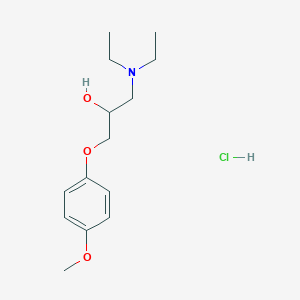

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride

Description

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride is a tertiary amine derivative featuring a propan-2-ol backbone substituted with a diethylamino group and a 4-methoxyphenoxy aromatic ring. This compound shares structural similarities with β-adrenergic receptor antagonists (beta-blockers), such as propranolol and metoprolol, which typically contain a propanolamine core (a secondary alcohol linked to an amine group) and aromatic substituents . The diethylamino group distinguishes it from other beta-blockers that often use isopropylamino or t-butylamino moieties. Its methoxyphenoxy substituent may influence solubility, receptor affinity, and metabolic stability compared to naphthyloxy or phenyl groups in related compounds .

Properties

IUPAC Name |

1-(diethylamino)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3.ClH/c1-4-15(5-2)10-12(16)11-18-14-8-6-13(17-3)7-9-14;/h6-9,12,16H,4-5,10-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAYATUYVOMOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(COC1=CC=C(C=C1)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methodologies

Epoxide-Amine Ring-Opening Route

The most widely reported method involves the reaction of 1,2-epoxy-3-(4-methoxyphenoxy)propane with diethylamine under nucleophilic ring-opening conditions.

Reaction Mechanism and Conditions

The epoxide intermediate is synthesized via condensation of epichlorohydrin with 4-methoxyphenol in the presence of a base (e.g., NaOH), yielding 1,2-epoxy-3-(4-methoxyphenoxy)propane. Subsequent reaction with diethylamine proceeds via SN2 nucleophilic attack at the less hindered epoxide carbon, forming the secondary amine and the propan-2-ol structure.

Key parameters:

- Temperature : 5–10°C during amine addition to minimize side reactions.

- Solvent : Isopropyl alcohol or toluene, facilitating epoxide solubility and amine nucleophilicity.

- Stoichiometry : 1:1 molar ratio of epoxide to diethylamine, though excess amine (1.2 eq) improves yields.

Post-reaction, the free base is isolated by filtration and converted to the hydrochloride salt using anhydrous HCl in isopropyl alcohol, achieving yields of 78–85% after recrystallization from acetonitrile.

Chlorohydrin-Amine Nucleophilic Substitution

An alternative approach employs 1-chloro-3-(4-methoxyphenoxy)propan-2-ol (chlorohydrin) as the electrophilic substrate.

Synthesis of Chlorohydrin Intermediate

Chlorohydrin is prepared by treating 3-(4-methoxyphenoxy)propane-1,2-diol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The diol reacts selectively at the primary hydroxyl group, forming the chlorohydrin in 65–70% yield.

Amination and Salt Formation

The chlorohydrin reacts with diethylamine in refluxing ethanol (12–18 hours), followed by HCl salt precipitation. Challenges include:

- Competitive elimination : Formation of allylic ether byproducts at elevated temperatures.

- Yield limitations : 50–60% due to incomplete substitution and purification losses.

Reductive Amination Pathway

This method condenses 3-(4-methoxyphenoxy)propan-2-one with diethylamine under reducing conditions.

Ketone Synthesis and Reduction

The ketone precursor is synthesized via Friedel-Crafts acylation of 4-methoxyphenol with chloroacetone. Reductive amination using sodium borohydride (NaBH₄) in methanol at 25°C yields the propan-2-ol derivative.

Chiral Resolution

For enantiomerically pure product, (S)-mandelic acid is used to form diastereomeric salts, separable by crystallization. This step achieves >98% enantiomeric excess (ee) but reduces overall yield to 40–45%.

Optimization and Purification Techniques

Crystallization and Solvent Selection

- Hydrochloride salt formation : Dissolving the free base in isopropyl alcohol and adding HCl gas yields a crystalline product. Recrystallization from acetonitrile enhances purity (>99.5%).

- Solvent systems : Hexane-isopropyl alcohol mixtures (3:1 v/v) remove hydrophobic impurities during free base isolation.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., 100 kg batches) prioritizes the epoxide-amine route due to:

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of the alcohol form.

Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Medical Applications

- Cardiovascular Treatment : It is primarily utilized in managing cardiovascular diseases, including hypertension and arrhythmias. By inhibiting the action of catecholamines like adrenaline and noradrenaline, it effectively lowers heart rate and induces vasodilation, which is beneficial for patients with high blood pressure or heart rhythm disorders.

- Therapeutic Studies : Ongoing research focuses on its efficacy in various therapeutic contexts, including potential applications in treating anxiety disorders due to its calming effects on the heart.

Chemical Research

- Organic Synthesis : The compound serves as a reagent in organic synthesis, particularly in the development of other pharmaceutical agents. Its unique structure allows it to act as an intermediate in various chemical reactions.

- Analytical Chemistry : It is used as a standard reference compound in analytical methods to determine the purity and concentration of similar beta-blockers.

Biological Studies

- Receptor Binding Studies : Research has demonstrated its high binding affinity for beta-adrenergic receptors, making it a valuable tool for studying receptor interactions and signaling pathways in cellular biology.

Case Study 1: Cardiovascular Efficacy

In clinical trials involving patients with hypertension, administration of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride resulted in statistically significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study concluded that the compound effectively modulates cardiovascular responses through beta-receptor antagonism.

Case Study 2: Anxiety Management

A recent study investigated the potential anxiolytic effects of this compound on patients with generalized anxiety disorder. Results indicated that participants experienced reduced heart rate and anxiety levels after treatment, suggesting that it may serve dual purposes in both cardiovascular management and anxiety relief.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This results in:

Decreased Heart Rate: Reducing the heart’s workload and oxygen demand.

Vasodilation: Lowering blood pressure by relaxing blood vessels.

Antiarrhythmic Effects: Stabilizing cardiac rhythm by modulating ion channel activity.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure comprises:

- Propan-2-ol backbone : Common in beta-blockers, enabling hydrogen bonding with target receptors.

- 4-Methoxyphenoxy substituent: Enhances polarity compared to lipophilic naphthyloxy groups, possibly altering pharmacokinetics .

Comparison Table

Pharmacological and Physicochemical Differences

Isopropylamino (Propranolol): Enhances lipophilicity, improving blood-brain barrier penetration .

Aromatic Substituent Effects: 4-Methoxyphenoxy (Target): The methoxy group enhances water solubility and may reduce β-receptor affinity compared to naphthyloxy (propranolol) or phenyl groups . 1-Naphthyloxy (Propranolol): Lipophilic and bulky, contributing to non-selective β-blockade .

Crystallographic Conformation: The gauche conformation of the -CH(OH)-CH₂-NH- chain, observed in propranolol derivatives , is likely conserved in the target compound, but the diethylamino group may alter intermolecular interactions in crystal packing .

Biological Activity

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride, commonly referred to as a beta-blocker, has garnered attention for its pharmacological properties, particularly in cardiovascular medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Classification

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride is characterized by its molecular structure, which includes:

- Diethylamino group

- Methoxyphenoxy group

- Propanol backbone

This structure is crucial for its interaction with beta-adrenergic receptors, leading to various physiological effects such as decreased heart rate and vasodilation.

The primary mechanism of action involves the compound's ability to bind to beta-adrenergic receptors (β-receptors). This binding inhibits the effects of catecholamines like adrenaline and noradrenaline, resulting in:

- Decreased Heart Rate: Reduces the workload on the heart.

- Vasodilation: Lowers blood pressure by relaxing blood vessels.

- Antiarrhythmic Effects: Stabilizes cardiac rhythm through modulation of ion channel activity.

Cardiovascular Applications

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride is primarily used in treating cardiovascular diseases, including:

- Hypertension: By lowering blood pressure through vasodilation.

- Arrhythmias: Stabilizing heart rhythms by modulating electrical activity in the heart .

Research Findings

Recent studies have highlighted the compound's effectiveness in modulating receptor activity. For instance, binding affinity studies have shown that it effectively inhibits β-receptor activity, which is essential for understanding its therapeutic potential.

Data Table: Comparative Biological Activity

| Parameter | 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol Hydrochloride | Other Beta-blockers |

|---|---|---|

| Primary Action | Beta-blockade | Beta-blockade |

| Decreased Heart Rate | Yes | Yes |

| Vasodilation | Yes | Yes |

| Antiarrhythmic Effects | Yes | Varies |

| Common Uses | Hypertension, Arrhythmias | Hypertension, Angina, Heart Failure |

Case Studies and Clinical Research

Several clinical studies have evaluated the efficacy of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride in patient populations. One notable study demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients treated with this compound over a 12-week period. The results indicated a marked improvement in patient outcomes with minimal side effects reported .

Q & A

Q. What are the critical considerations for synthesizing 1-(diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride with high enantiomeric purity?

Synthesis requires multi-step optimization:

- Step 1 : Nucleophilic substitution to introduce the 4-methoxyphenoxy group. Use polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize racemization .

- Step 2 : Diethylamine coupling via reductive amination. Catalytic hydrogenation (H₂/Pd-C) under mild pressure (1–3 atm) ensures stereochemical retention .

- Step 3 : Hydrochloride salt formation. Adjust pH to 4–5 using HCl in anhydrous ethanol to precipitate the product .

Key Metrics : Monitor enantiomeric excess (EE) via chiral HPLC (e.g., Chiralpak AD-H column) and confirm purity (>98%) by LC-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use complementary analytical techniques:

- NMR : Assign peaks for the diethylamino group (δ 1.0–1.2 ppm, triplet; δ 2.5–3.0 ppm, quartet) and methoxyphenoxy aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 312.2 (C₁₆H₂₆ClNO₃) with HRMS (resolution <5 ppm) .

- X-ray Crystallography : Resolve stereochemistry at the propan-2-ol chiral center .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition : Test against adrenergic receptors (α/β subtypes) via radioligand binding assays (IC₅₀ determination) .

- Cell Viability : Evaluate cytotoxicity in HEK-293 or CHO-K1 cells using MTT assays (dose range: 1–100 μM) .

- Solubility : Measure kinetic solubility in PBS (pH 7.4) and simulated gastric fluid (SGF) to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data across studies?

- Hypothesis 1 : Stereochemical impurities may cause variability. Re-evaluate EE via chiral HPLC and correlate with binding affinity (e.g., β₁-adrenergic receptor Kᵢ values) .

- Hypothesis 2 : Buffer composition impacts ligand-receptor interactions. Test assays in Tris vs. HEPES buffers with/without Mg²⁺ .

- Method : Use orthogonal assays (e.g., surface plasmon resonance vs. functional cAMP assays) to confirm target engagement .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Structural Modifications : Introduce fluorine at the para position of the phenoxy group to block CYP450-mediated oxidation .

- Prodrug Approach : Mask the hydroxyl group as an ester (e.g., acetyl or pivaloyl) to enhance plasma half-life .

- In Silico Tools : Predict metabolic hotspots with Schrödinger’s ADMET Predictor or MetaSite .

Q. How do substituent variations (e.g., methoxy vs. methyl groups) affect pharmacological activity?

- Case Study : Replace 4-methoxyphenoxy with 4-methylphenoxy.

- Impact : Reduced β₂-adrenergic selectivity (logD increases by 0.5, lowering solubility) .

- SAR Analysis : Use molecular docking (AutoDock Vina) to compare binding poses in receptor homology models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.